Predicted Lipophilicity (XLogP3-AA) Versus the N1‑Unprotected Core
The N1‑phenylsulfonyl group dramatically increases calculated lipophilicity relative to the unprotected core. The target compound has an XLogP3‑AA of 4.5 [1], whereas the analogous N1‑unsubstituted 5‑bromo‑2‑chloro‑6‑methyl‑1H‑pyrrolo[2,3‑b]pyridine (CAS not assigned; structure inferred) would have an XLogP3‑AA ≈2.5–3.0 based on the contribution of the phenylsulfonyl moiety (~+1.5 to +2.0 log units). This difference is critical for membrane permeability and oral bioavailability predictions in lead optimization [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | N1‑unsubstituted 5‑bromo‑2‑chloro‑6‑methyl‑1H‑pyrrolo[2,3‑b]pyridine: XLogP3‑AA ≈2.5–3.0 (estimated by fragment contribution) |
| Quantified Difference | Δ XLogP3‑AA ≈ +1.5 to +2.0 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
The higher logP of the N1‑protected compound directly impacts its utility in cell‑based assays where passive membrane permeability is required, and enables its use as a late‑stage intermediate without premature deprotection.
- [1] PubChem CID 121228686. Computed Properties: XLogP3-AA = 4.5. View Source
- [2] Merour, J.-Y.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. View Source
